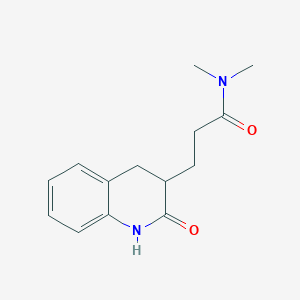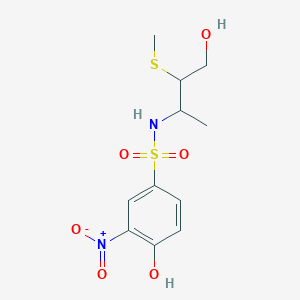![molecular formula C8H12ClN3O4S B6633374 2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid](/img/structure/B6633374.png)
2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid, also known as CPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid exerts its therapeutic effects through the inhibition of enzymes involved in cancer cell growth and inflammation. Specifically, 2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid targets the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells and plays a role in tumor growth and metastasis. 2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid also inhibits the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that 2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid can inhibit the growth of cancer cells and reduce the production of inflammatory mediators. In vivo studies have shown that 2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid can reduce tumor growth and inflammation in animal models. 2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid has several advantages for use in lab experiments, including its high purity, good solubility, and favorable pharmacokinetic profile. However, 2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid also has some limitations, including its relatively high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on 2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid. First, further studies are needed to elucidate the mechanism of action of 2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid and its potential therapeutic targets. Second, more studies are needed to evaluate the efficacy and safety of 2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid in animal models and human clinical trials. Third, 2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid could be further optimized for use as a diagnostic tool in cancer imaging. Finally, 2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid could be used as a starting point for the development of new compounds with improved therapeutic properties.
Synthesemethoden
2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid can be synthesized through a multi-step process involving the reaction of 4-chloro-2-methylpyrazole-3-carboxylic acid with thionyl chloride, followed by the reaction with 1,4-butanediamine and sulfonyl chloride. This method has been optimized to produce high yields of 2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid with good purity.
Wissenschaftliche Forschungsanwendungen
2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid has been studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. Studies have shown that 2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid can inhibit the growth of cancer cells and reduce inflammation in animal models. 2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid has also been investigated for its potential use as a diagnostic tool in cancer imaging.
Eigenschaften
IUPAC Name |
2-[(4-chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O4S/c1-3-6(8(13)14)11-17(15,16)7-5(9)4-10-12(7)2/h4,6,11H,3H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWPSYVZPABGOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NS(=O)(=O)C1=C(C=NN1C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-aminophenyl)-N-[(5-ethylthiophen-2-yl)methyl]acetamide](/img/structure/B6633291.png)
![3-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid](/img/structure/B6633293.png)
![2-Methyl-3-[[(3-methyloxetan-3-yl)methylamino]methyl]oxolan-3-ol](/img/structure/B6633294.png)
![6-[(3-Hydroxyoxolan-3-yl)methylamino]pyridine-2-carboxylic acid](/img/structure/B6633304.png)
![3-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-2-methoxypropanoic acid](/img/structure/B6633318.png)
![3-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-2-methoxypropanoic acid](/img/structure/B6633326.png)
![2-methoxy-3-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonylamino)propanoic acid](/img/structure/B6633328.png)

![3-[[(3-amino-2,3-dihydro-1H-inden-1-yl)amino]methyl]cyclohexan-1-ol](/img/structure/B6633348.png)
![N-[(4-hydroxycyclohexyl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B6633355.png)
![2-[1-(4-Chloro-2-methylpyrazol-3-yl)sulfonylpyrrolidin-3-yl]acetic acid](/img/structure/B6633358.png)
![4-chloro-N-[(1-hydroxycyclohexyl)methyl]-2-methylpyrazole-3-sulfonamide](/img/structure/B6633363.png)
![4-[[3-(3-Methoxyphenyl)cyclobutyl]amino]-3,3-dimethylbutan-1-ol](/img/structure/B6633368.png)
